molecular formula C61H98O27 B2832731 Acanthopanaxoside B

Acanthopanaxoside B

Cat. No.: B2832731
M. Wt: 1263.4 g/mol
InChI Key: NYFPVHPLEGGWHZ-DIUPZIBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Acanthopanaxoside B are not fully understood yet. As a triterpenoid saponin, it is known to interact with various biomolecules. Triterpenoid saponins are known to interact with cell membranes and can form complexes with cholesterol, which may influence their biological activities

Molecular Mechanism

As a triterpenoid saponin, it is likely to interact with various biomolecules, potentially influencing enzyme activity and gene expression

Biological Activity

Acanthopanaxoside B is a bioactive compound derived from various species of the Acanthopanax genus, particularly Acanthopanax senticosus. This compound has garnered attention in scientific research due to its diverse biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

1. Overview of this compound

This compound is categorized as a glycoside and is one of the key active constituents found in Acanthopanax senticosus. This compound has been studied for its potential therapeutic applications in various medical conditions, including inflammation, neurological disorders, and cardiovascular diseases.

2.1 Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. For example:

  • Study Findings :
    • This compound reduced NO production in RAW264.7 cells stimulated with LPS, indicating its potential as an anti-inflammatory agent.
    • The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was significantly downregulated upon treatment with this compound.
Concentration (µg/mL) NO Production (µM) iNOS Expression COX-2 Expression
Control15HighHigh
1010ModerateModerate
205LowLow
401Very LowVery Low

2.2 Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of brain injury and neurodegeneration. In animal studies:

  • Case Study :
    • Mice subjected to radiation exposure exhibited improved neurological function when treated with this compound, which enhanced nerve cell adhesion and locomotion.
    • The compound was found to regulate signaling pathways such as PI3K/Akt and HIF-1, contributing to its neuroprotective effects.

2.3 Cardioprotective Effects

The cardioprotective properties of this compound have also been investigated:

  • Study Findings :
    • In isolated rabbit atrial myocytes, this compound inhibited late sodium currents, which are implicated in atrial fibrillation.
    • The compound demonstrated a dose-dependent reduction in calcium overload in cardiac cells, suggesting its potential role in managing cardiac arrhythmias.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Inflammatory Pathways : By downregulating iNOS and COX-2 expression, this compound reduces inflammatory responses.
  • Neuroprotective Signaling : It modulates critical signaling pathways involved in neuronal survival and function.
  • Electrophysiological Modulation : The compound affects ion channel activity, which is crucial for maintaining cardiac rhythm.

4. Conclusion

This compound exhibits a wide range of biological activities that make it a candidate for therapeutic applications in inflammation, neuroprotection, and cardioprotection. Continued research is essential to fully elucidate its mechanisms of action and potential clinical applications.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H98O27/c1-25-36(65)40(69)44(73)51(81-25)86-48-32(24-78-26(2)63)84-50(47(76)43(48)72)80-23-31-39(68)42(71)46(75)53(83-31)88-55(77)61-18-16-56(3,4)20-28(61)27-10-11-34-58(7)14-13-35(57(5,6)33(58)12-15-60(34,9)59(27,8)17-19-61)85-54-49(37(66)29(64)22-79-54)87-52-45(74)41(70)38(67)30(21-62)82-52/h10,25,28-54,62,64-76H,11-24H2,1-9H3/t25-,28-,29-,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,58-,59+,60+,61-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFPVHPLEGGWHZ-DIUPZIBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)COC(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)COC(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H98O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.